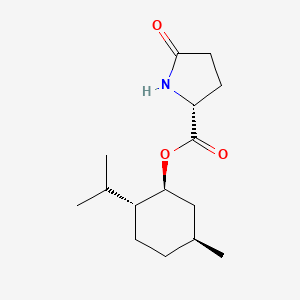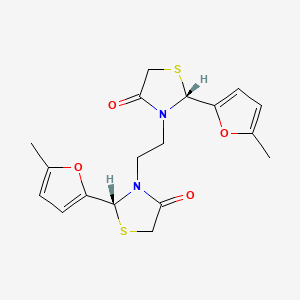![molecular formula C24H26N2O8S B12781982 (E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine CAS No. 117125-51-6](/img/structure/B12781982.png)
(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the benzocbenzothiepin core, followed by the introduction of the ethane-1,2-diamine moiety. The final step involves the addition of (E)-but-2-enedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for catalyst optimization are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine
Medically, (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and catalysts. Its unique properties can enhance the performance of industrial processes, leading to more efficient and sustainable production methods.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A compound with a similar benzobenzothiepin core, used as an antihistamine.
Clomipramine: Another compound with a related structure, used as an antidepressant.
Uniqueness
What sets (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine apart is its combination of the (E)-but-2-enedioic acid moiety with the benzocbenzothiepin core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
117125-51-6 |
|---|---|
Molecular Formula |
C24H26N2O8S |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N2S.2C4H4O4/c17-9-10-18-16-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)16;2*5-3(6)1-2-4(7)8/h1-8,16,18H,9-11,17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
VKMYXTRYCNWMDX-LVEZLNDCSA-N |
Isomeric SMILES |
C1SC2=CC=CC=C2C(C3=CC=CC=C31)NCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



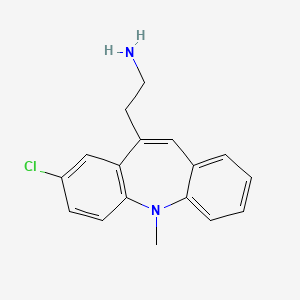



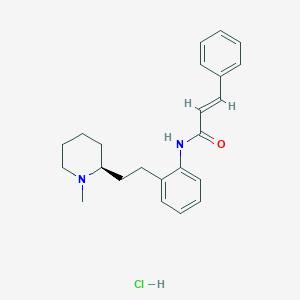


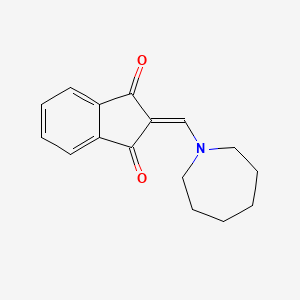
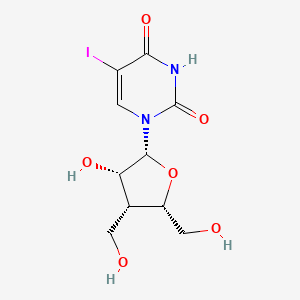
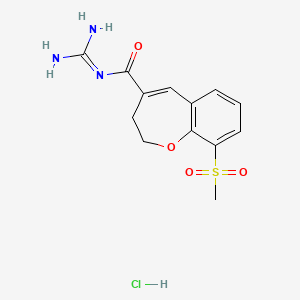
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
